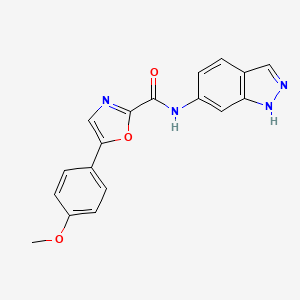

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Description

N-(1H-Indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methoxyphenyl group at position 5 and an indazole carboxamide moiety at position 2. The indazole moiety, a common pharmacophore in kinase inhibitors, suggests possible interactions with enzymatic targets via hydrogen bonding and hydrophobic pockets .

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-24-14-6-3-11(4-7-14)16-10-19-18(25-16)17(23)21-13-5-2-12-9-20-22-15(12)8-13/h2-10H,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLJDXJIOIAXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Analyses

A. Core Heterocycle Differences

- 1,3-Oxazole (Target Compound): Exhibits moderate electron density due to one nitrogen atom, enabling balanced π-π and dipole interactions.

- Indazole () : Shares the indazole moiety with the target compound, suggesting overlapping target affinity (e.g., kinases). However, the hydroxyl group in ’s compound may increase solubility but reduce blood-brain barrier penetration compared to the methoxyphenyl group in the target .

B. Substituent Effects

- 4-Methoxyphenyl : Present in both the target compound and LMM5, this group enhances lipophilicity. However, LMM5’s additional sulfamoyl group introduces hydrogen-bonding capacity, which may improve antifungal efficacy but increase toxicity risks .

- Halogenated Groups : ’s pyrazole derivative contains a 3-chlorophenylsulfanyl group, which increases electronegativity and metabolic resistance compared to the target’s methoxyphenyl. The trifluoromethyl group further enhances stability but may reduce bioavailability due to steric hindrance .

Research Findings and Data Gaps

- : LMM5/LMM11 were tested with fluconazole, showing synergistic antifungal effects. The target compound’s oxazole core may offer comparable solubility (due to DMSO/Pluronic F-127 compatibility) but untested efficacy .

- : The hydroxylated indazole derivative’s solubility (C24H22ClN3O2) exceeds the target compound’s (methoxy increases logP), suggesting divergent pharmacokinetic profiles .

- : The pyrazole derivative’s sulfur and halogen content implies distinct metabolic pathways (e.g., CYP450 interactions) compared to the target’s oxygen/nitrogen-dominated structure .

Biological Activity

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole moiety and a methoxyphenyl group attached to an oxazole ring. This unique combination contributes to its biological properties.

Research indicates that this compound exhibits kinase inhibitory activity , which is crucial for various cellular processes including proliferation and apoptosis. The inhibition of specific kinases can lead to anti-cancer effects, making this compound a candidate for further development in oncology.

1. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, in a study assessing its effects on lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value lower than 10 µM, indicating potent activity against these cells .

2. Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/ml .

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In preclinical models of inflammation, it reduced the levels of pro-inflammatory cytokines significantly, suggesting that it could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in lung cancer cells | IC50 < 10 µM |

| Antimicrobial | Inhibition of S. aureus and E. coli | MIC: 8 - 32 µg/ml |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Significant reduction |

Case Study: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also led to cell cycle arrest at the G2/M phase . This suggests that this compound may interfere with the normal cell cycle progression, which is a desirable trait in anticancer agents.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against fungal strains such as Candida albicans. The results showed effective inhibition with MIC values comparable to standard antifungal agents . This positions the compound as a potential candidate for further development in treating infections caused by resistant strains.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3-oxazole ring in this compound?

The 1,3-oxazole core can be synthesized via cyclization reactions using α-haloketones or via [2+3] cycloaddition between nitriles and carbonyl compounds. For example, heterocyclization reactions involving phenylisothiocyanate or ethyl chloroacetate (as in pyrrolo-thiazolo-pyrimidine derivatives) provide a methodological framework for analogous oxazole synthesis . Key steps include solvent selection (e.g., acetonitrile or THF), temperature control, and purification via silica gel chromatography or preparative HPLC .

Q. Which analytical techniques are critical for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR): and NMR are essential for verifying substituent positions and regiochemistry, particularly for distinguishing between indazolyl and methoxyphenyl groups .

- Mass Spectrometry (MS): High-resolution MS (e.g., LC-MS) confirms molecular weight (exact mass: 352.0668534) and detects isotopic patterns .

- Infrared Spectroscopy (IR): Identifies functional groups like carboxamide (C=O stretch ~1650 cm) and oxazole rings .

Q. What are the key considerations for ensuring purity during synthesis?

- Chromatographic Purification: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by preparative HPLC to isolate the target compound from byproducts .

- Purity Assessment: LC-MS with ≥95% purity thresholds is recommended, as impurities >0.1% can skew biological assay results .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data?

- Assay Validation: Cross-validate in vitro results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out false positives/negatives .

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify discrepancies caused by rapid clearance or poor absorption .

- Impact of Chirality: If applicable, resolve enantiomers via chiral HPLC and test individual isomers, as stereochemistry can drastically alter activity .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) of analogs?

- Fragment-Based Design: Synthesize derivatives with systematic substitutions (e.g., replacing 4-methoxyphenyl with halogenated or electron-withdrawing groups) and compare IC values .

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data from related compounds .

- Free-Wilson Analysis: Statistically correlate structural modifications (e.g., indazole vs. benzimidazole) with activity trends to identify critical pharmacophores .

Q. How should computational modeling be integrated into derivative design?

- Pharmacophore Mapping: Generate 3D models based on known inhibitors (e.g., PI3Kδ or antifungal targets) to prioritize derivatives with complementary steric/electronic features .

- MD Simulations: Perform molecular dynamics (MD) simulations to assess binding stability and identify residues critical for interaction (e.g., hydrogen bonds with oxazole carboxamide) .

- ADMET Prediction: Use tools like SwissADME to predict solubility, permeability, and toxicity early in the design phase .

Safety and Handling

Q. What safety protocols are advised for laboratory handling?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Conduct synthesis/purification in a fume hood to mitigate inhalation risks from volatile solvents (e.g., acetonitrile) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across studies?

- Batch Reproducibility: Verify compound identity (via NMR and HRMS) and purity (LC-MS) to exclude batch-to-batch variability .

- Assay Conditions: Standardize parameters (e.g., pH, temperature, and cell line passage number) to minimize experimental noise .

- Meta-Analysis: Compare results with structurally related compounds (e.g., 1,3,4-oxadiazoles) to identify trends or outliers in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.